3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one
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Overview
Description
3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one is an organic compound characterized by the presence of a methoxy-substituted naphthalene ring attached to a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the condensation of 6-methoxy-2-naphthaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps . Another method includes the use of 6-methoxy-2-naphthylacetic acid, which undergoes cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the production of fragrances, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog with similar reactivity but lacking the methoxy-naphthalene moiety.
2-Cyclohexen-1-one: Another related compound with a similar cyclohexenone structure but different substituents.
Uniqueness
3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one is unique due to the presence of the methoxy-naphthalene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclohexenone derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
5446-71-9 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h5-11H,2-4H2,1H3 |
InChI Key |
UCPAGVLGPBDXKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=O)CCC3 |
Origin of Product |
United States |
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